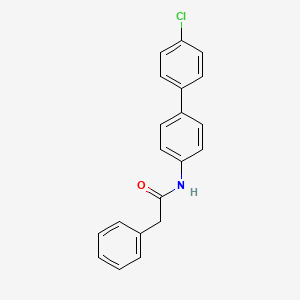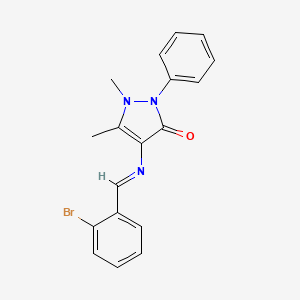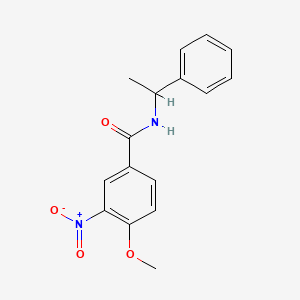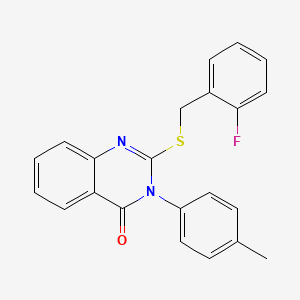
N-(4'-chlorobiphenyl-4-yl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4’-chloro[1,1’-biphenyl]-4-yl)-2-phenylacetamide is a chemical compound characterized by the presence of a biphenyl structure with a chloro substituent at the 4’ position and an acetamide group attached to the 2-phenyl position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-chloro[1,1’-biphenyl]-4-yl)-2-phenylacetamide typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where 4-chlorophenylboronic acid is coupled with 1-chloro-2-nitrobenzene in the presence of a palladium catalyst and a base such as sodium carbonate . The intermediate product, 4’-chloro-2-nitro-1,1’-biphenyl, is then subjected to a reduction reaction using sodium borohydride (NaBH4) and cobalt sulfate (CoSO4·7H2O) to yield 2-amino-4’-chloro-1,1’-biphenyl . Finally, this intermediate is reacted with phenylacetyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of multi-jet oscillating disk (MJOD) reactors can facilitate the Suzuki coupling and subsequent reduction steps, allowing for high-yield production of the intermediate and final products .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4’-chloro[1,1’-biphenyl]-4-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chloro position.
Applications De Recherche Scientifique
N-(4’-chloro[1,1’-biphenyl]-4-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-(4’-chloro[1,1’-biphenyl]-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets. For instance, similar compounds like Boscalid act as inhibitors of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . By binding to the enzyme’s quinone reduction site, these compounds prevent ubiquinone from binding, thereby disrupting the tricarboxylic acid cycle and electron transport chain .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chlorobiphenyl: A monochlorobiphenyl carrying a chloro substituent at position 4, used in various chemical applications.
Uniqueness
N-(4’-chloro[1,1’-biphenyl]-4-yl)-2-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H16ClNO |
|---|---|
Poids moléculaire |
321.8 g/mol |
Nom IUPAC |
N-[4-(4-chlorophenyl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C20H16ClNO/c21-18-10-6-16(7-11-18)17-8-12-19(13-9-17)22-20(23)14-15-4-2-1-3-5-15/h1-13H,14H2,(H,22,23) |
Clé InChI |
OHOWQGYBJPWKHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11989595.png)
![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11989602.png)

![2-(4-Bromophenyl)-7,9-dichloro-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989624.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11989641.png)
![N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11989643.png)


![N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11989675.png)
